Tricyclohexyl(prop-2-en-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexyl(prop-2-en-1-yl)stannane is an organotin compound with the molecular formula C21H38Sn It is characterized by the presence of three cyclohexyl groups and a prop-2-en-1-yl group attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexyl(prop-2-en-1-yl)stannane can be synthesized through the reaction of tricyclohexyltin chloride with allyl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
Cy3SnCl+CH2=CHCH2MgBr→Cy3SnCH2CH=CH2+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tricyclohexyltin oxide.
Reduction: It can be reduced to form tricyclohexyltin hydride.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions.
Major Products
Oxidation: Tricyclohexyltin oxide.
Reduction: Tricyclohexyltin hydride.
Substitution: Various substituted tricyclohexyltin compounds depending on the nucleophile used.
Scientific Research Applications
Tricyclohexyl(prop-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tricyclohexyl(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- Tricyclohexyl(prop-2-enyl)stannane
- Tricyclohexyl(prop-2-ynyl)stannane
- Tricyclohexylmethylstannane
Uniqueness
Tricyclohexyl(prop-2-en-1-yl)stannane is unique due to its specific combination of cyclohexyl and allyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
13121-83-0 |
---|---|
Molecular Formula |
C21H38Sn |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
tricyclohexyl(prop-2-enyl)stannane |
InChI |
InChI=1S/3C6H11.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;3H,1-2H2; |
InChI Key |
CYOAVLIWWBNLFN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.